molecular formula C12H19F3N2O B1455923 Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1835553-00-8

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B1455923
CAS No.: 1835553-00-8
M. Wt: 264.29 g/mol
InChI Key: LCPUAJZOCZDQTE-UHFFFAOYSA-N
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Description

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a bifunctional piperidine-derived compound featuring a methanone bridge connecting two piperidine rings. The 4-(trifluoromethyl)piperidinyl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. Its structural uniqueness lies in the trifluoromethyl group, which influences electronic and steric properties, and the piperidine rings, which contribute to conformational flexibility .

Properties

IUPAC Name

piperidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUAJZOCZDQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves the reaction of piperidine derivatives with trifluoromethyl-containing reagents. One common method is the reaction of piperidine with trifluoromethyl ketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; reaction temperature0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-10°C to 25°C.

    Substitution: Amines, thiols; reaction temperature0°C to 25°C.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a) Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone
  • Key Difference : The trifluoromethyl group is at the 3-position of the piperidine ring instead of the 4-position.
  • Molecular weight (264.29 g/mol) and formula (C₁₂H₁₉F₃N₂O) remain identical to the target compound .
b) (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75)
  • Key Difference : Replaces one piperidine ring with an imidazo[1,2-b]pyridazine core.
  • Impact : The heteroaromatic system introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzyme active sites. HPLC retention time (12.0–13.9 min) and purity (>96%) indicate comparable synthetic feasibility .

Functionalized Derivatives

a) (3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (75)
  • Key Difference : Incorporates a benzylpiperidine group and a thioether-linked trifluoromethylpyridine.
  • Impact : The thioether group increases metabolic resistance, while the 3-methoxyphenyl moiety enhances solubility. HRMS data (m/z 592.18683 [M+H]⁺) confirm structural integrity .
b) {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone
  • Key Difference : Features a pyrazolo-pyrimidine scaffold and a methanesulfonyl group.
  • Impact: The sulfonyl group improves water solubility and hydrogen-bond acceptor capacity, critical for kinase inhibition.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Biological Target Purity (%)
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone Bifunctional piperidine 264.29 Trifluoromethyl, methanone CNS enzymes/receptors >95
Piperidin-3-yl(3-(trifluoromethyl)piperidin-1-yl)methanone Positional isomer 264.29 Trifluoromethyl (3-position) Undisclosed 95
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Imidazo-pyridazine + piperidine ~450 (estimated) Methoxy, trifluoromethylphenyl Retinol-binding protein 96.6–99.2
(3-Methoxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone Benzylpiperidine + thioether 592.19 Thioether, trifluoromethylpyridine Kinases 95–96

Pharmacological and Physicochemical Insights

  • Lipophilicity: The trifluoromethyl group increases logP values by ~1 unit compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thioether and methoxy groups (e.g., in and compounds) reduce cytochrome P450-mediated oxidation, prolonging half-life .

Biological Activity

Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry, primarily due to its structural features that enhance its biological activity. This article summarizes the biological activities, synthesis methods, and research findings pertaining to this compound.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a trifluoromethyl group, which significantly influences its lipophilicity and metabolic stability. The chemical structure can be represented as follows:

  • Molecular Formula : C12H19F3N2O
  • CAS Number : 1835553-00-8

The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant activity against a range of bacterial strains.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against certain viral infections.
  • Anticancer Effects : Investigated for its ability to inhibit tumor growth in various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate several biological pathways:

  • Cell Viability Assays : Showed dose-dependent effects on cell proliferation across different cancer cell lines.
  • Mechanism of Action : Studies indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

  • Dosage Effects : Lower doses appeared to enhance enzyme activity beneficial for metabolic processes, while higher doses resulted in cytotoxicity.
  • Toxicology Reports : Long-term exposure studies indicated potential adverse effects at elevated concentrations, necessitating further investigation into safe dosage ranges.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an observed IC50 value of 15 µM.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the compound's antibacterial properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising antibacterial activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
PiperidineBasic structureVariesN/A
Trifluoromethyl ketonesEnhanced stabilityAntimicrobialVaries
Piperidin derivativesVarious substitutionsAnticancerVaries
This compoundDual piperidine rings + trifluoromethyl groupAntimicrobial, Antiviral, Anticancer15 (anticancer)

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Reaction between piperidine derivatives and trifluoromethyl-containing reagents.
  • Conditions : Basic conditions using sodium hydride or potassium carbonate at temperatures ranging from 0°C to 25°C.

This synthetic route allows for high yields and purity, essential for further biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Reactant of Route 2
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Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

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